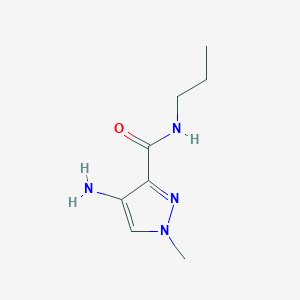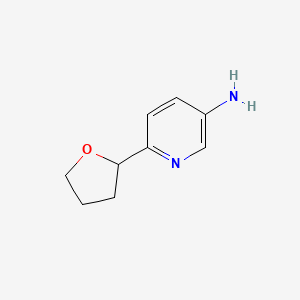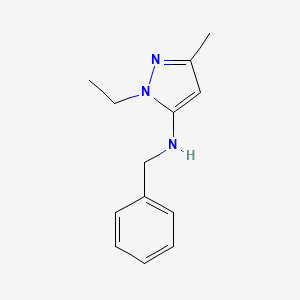
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide is a multi-substituted pyrazolecarboxamide. It is primarily used as an intermediate in the industrial synthesis of sildenafil, a well-known medication for erectile dysfunction . This compound belongs to the class of pyrazoles and monocarboxylic acid amides .
Preparation Methods
The synthesis of 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of specific reagents under controlled conditions. For instance, acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride can be added to the reaction mixture at 0°C under a nitrogen atmosphere . The compound can also be synthesized using active methylene ketones through regioselective routes . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using acetyl chloride can result in the formation of acetylated derivatives of the compound.
Scientific Research Applications
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including sildenafil.
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: The compound is used in the large-scale production of sildenafil and other related compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide involves its role as an intermediate in the synthesis of sildenafil. Sildenafil works by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that regulates blood flow in the penis . By inhibiting PDE5, sildenafil increases blood flow, leading to an erection. The molecular targets and pathways involved in this process include the cyclic guanosine monophosphate (cGMP) pathway, which is crucial for the relaxation of smooth muscle cells in the penis.
Comparison with Similar Compounds
4-Amino-1-methyl-N-propyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxylic acid amide: This compound has a similar structure but differs in the position of the methyl group.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride: This is the hydrochloride salt form of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which makes it a crucial intermediate in the synthesis of sildenafil .
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-amino-1-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-3-4-10-8(13)7-6(9)5-12(2)11-7/h5H,3-4,9H2,1-2H3,(H,10,13) |
InChI Key |
MTZHIXYAVHPCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Dimethylamino)phenyl]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11736796.png)

![1-(2-fluoroethyl)-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11736812.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736813.png)

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736826.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736832.png)
![ethyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11736834.png)
![1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11736842.png)
![1-ethyl-5-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736846.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11736851.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11736852.png)
![2-[3-(4-Cyanoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B11736857.png)
![N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736865.png)
